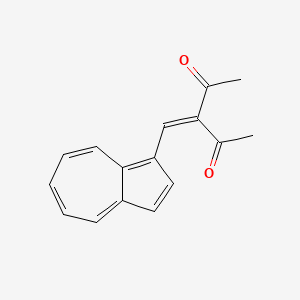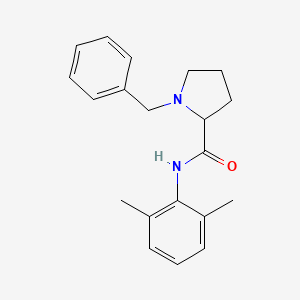
2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29482 g/mol . This compound is known for its unique structural properties, which include a pyrrolidine ring, a carboxamide group, and two aromatic rings. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- typically involves the reaction of 2,6-dimethylphenylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)-
- 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(methyl)
- 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(ethyl)
Uniqueness
2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylmethyl group, in particular, differentiates it from other similar compounds and influences its reactivity and interactions with molecular targets .
Propiedades
Número CAS |
660834-68-4 |
|---|---|
Fórmula molecular |
C20H24N2O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-benzyl-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H24N2O/c1-15-8-6-9-16(2)19(15)21-20(23)18-12-7-13-22(18)14-17-10-4-3-5-11-17/h3-6,8-11,18H,7,12-14H2,1-2H3,(H,21,23) |
Clave InChI |
NXEXWPLVLDOYDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]-](/img/structure/B15159046.png)
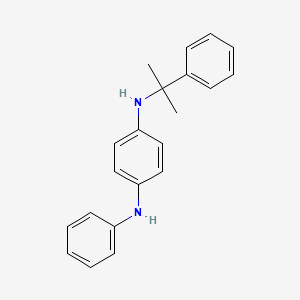
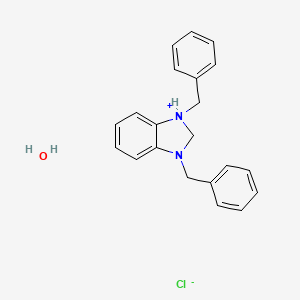
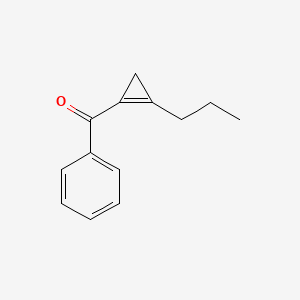
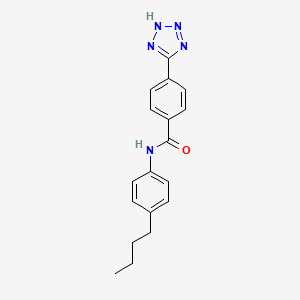
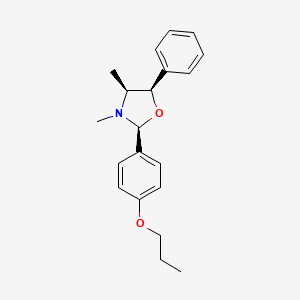
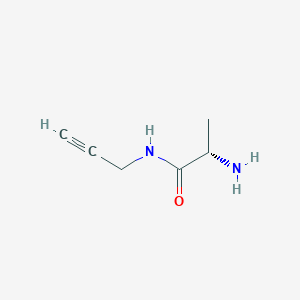
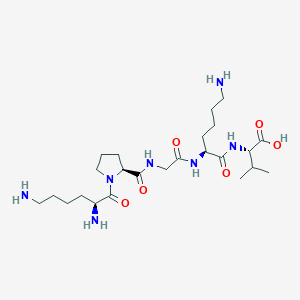
![Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro-](/img/structure/B15159100.png)
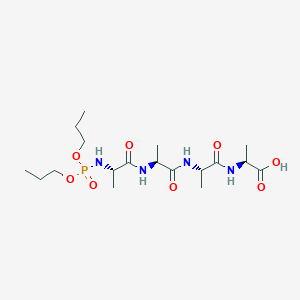
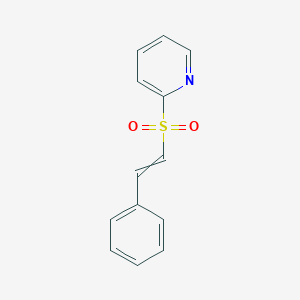
![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)
![1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-](/img/structure/B15159124.png)
